molecular formula C16H22BrNO3 B8091083 methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate

methyl 5-bromo-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzoate

Cat. No. B8091083
M. Wt: 356.25 g/mol
InChI Key: SLSYENZIHLMJNW-UHFFFAOYSA-N
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Patent
US09376422B2

Procedure details

To a stirred solution of methyl 5-bromo-2-methyl-3-[(oxan-4-yl)amino]benzoate (2.0 g, 6.1 mmol) in DCE (10 ml) under a nitrogen atmosphere was added acetaldehyde (1.0 ml, 18 mmol) followed by acetic acid (2.1 ml, 37 mmol) and the reaction was left to stir for 5 min before the addition of sodium triacetoxyborohydride (6.6 g, 31 mmol). The reaction was stirred for 16 h at room temperature after which time additional acetaldehyde (1.0 ml, 22 mmol) and sodium triacetoxyborohydride (3.0 g, 14 mmol) were added and the reaction was stirred for a further 6 h whereupon distilled water (100 ml) was added and the phases were separated. The aqueous phase was washed with EtOAc (3×100 ml), the combined organics were then dried using Na2SO4, filtered and evaporated to afford the title compound as a colourless oil (2.10 g, 93%) which was suitable for use without any further purification. LC-MS 96%, 2.38 min (3.5 minute LC-MS method), m/z=356.1/357.9, 1H NMR (500 MHz, Chloroform-d) δ 7.70 (d, J=2.0 Hz, 1H), 7.36 (d, J=2.0 Hz, 1H), 3.95 (d, J=11.3 Hz, 2H), 3.88 (d, J=9.1 Hz, 3H), 3.32 (td, J=11.5, 2.5 Hz, 2H), 3.04 (q, J=7.1 Hz, 2H), 2.98-2.87 (m, 1H), 2.44 (s, 3H), 1.77-1.55 (m, 4H), 0.86 (t, J=7.1 Hz, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Quantity
6.6 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Four
Yield
93%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([NH:13][CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH:20](=O)[CH3:21].C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>ClCCCl>[Br:1][C:2]1[CH:3]=[C:4]([N:13]([CH2:20][CH3:21])[CH:14]2[CH2:19][CH2:18][O:17][CH2:16][CH2:15]2)[C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)NC1CCOCC1
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
6.6 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)=O
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for a further 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the reaction was left
ADDITION
Type
ADDITION
Details
were added
DISTILLATION
Type
DISTILLATION
Details
whereupon distilled water (100 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The aqueous phase was washed with EtOAc (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the combined organics were then dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)C)N(C1CCOCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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